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Compound of Interest

Compound Name: Methyl demeton

Cat. No.: B1221346

A comprehensive guide for researchers and drug development professionals on the relative
toxicity, mechanisms of action, and experimental evaluation of the organophosphate
insecticides demeton-s-methyl and its metabolite, oxydemeton-methyl.

This guide provides a detailed comparison of the toxicological profiles of demeton-s-methyl and
oxydemeton-methyl, two closely related organophosphate insecticides. Both compounds exert
their primary toxic effect through the inhibition of acetylcholinesterase (AChE), a critical enzyme
in the nervous system. However, variations in their chemical structure lead to differences in
their potency and toxicokinetics. This document summarizes key toxicity data, outlines the
experimental protocols used to determine their toxicity, and illustrates their shared mechanism
of action.

Quantitative Toxicity Data

The acute toxicity of demeton-s-methyl and oxydemeton-methyl has been evaluated in various
animal models through different routes of exposure. The median lethal dose (LD50) and
median lethal concentration (LC50) are key indicators of acute toxicity, with lower values
indicating higher toxicity. The data presented in the table below has been compiled from
multiple toxicological studies to provide a comparative overview.
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Demeton-S- Oxydemeton- ] Route of
Parameter Species L .
Methyl Methyl Administration
Oral LD50 30 - 60 mg/kg[1] 48 - 75 mg/kg[2] Rat Oral
Oral LD50 110 mg/kg[1] 120 mg/kg Guinea Pig Oral
Dermal LD50 ~85 mg/kg[1] 112 mg/kg[2] Rat Dermal
Inhalation LC50 No specific data )
500 mg/m3[1] Rat Inhalation
(4h) found
Cholinesterase More potent Less potent
Inhibition (Rat inhibitor (150: inhibitor (150: Rat In vitro
Brain) 9.52 x 10> M)[3]  1.43 x 10-3 M)[3]

I50 represents the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Mechanism of Action: Cholinesterase Inhibition

Both demeton-s-methyl and oxydemeton-methyl are organophosphorus compounds that act as
irreversible inhibitors of acetylcholinesterase (AChE)[4][5]. AChE is responsible for the
hydrolysis of the neurotransmitter acetylcholine (ACh) in the synaptic cleft, which terminates
the nerve signal.

By inhibiting AChE, these compounds lead to an accumulation of acetylcholine at cholinergic
synapses. This results in the overstimulation of muscarinic and nicotinic acetylcholine
receptors, leading to a range of toxic effects in both the central and peripheral nervous
systems][6][7]. Symptoms of poisoning include excessive salivation, lacrimation, urination,
defecation, gastrointestinal distress, and emesis (SLUDGE), as well as muscle tremors,
paralysis, and respiratory failure[8].

While both compounds share this mechanism, studies on rat brain cholinesterase indicate that
demeton-s-methyl is a more potent inhibitor than its sulfoxide metabolite, oxydemeton-
methyI[3].

Experimental Protocols
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The acute toxicity data presented in this guide are typically determined using standardized
experimental protocols, such as those developed by the Organisation for Economic Co-
operation and Development (OECD). These guidelines ensure the reproducibility and
comparability of toxicity data.

Acute Oral Toxicity (based on OECD Test Guideline 401)

¢ Animal Selection: Healthy, young adult rodents (typically rats), nulliparous and non-pregnant
females are used.

e Housing and Fasting: Animals are caged individually or in small groups and fasted overnight
prior to dosing.

o Dose Administration: The test substance is administered in a single dose by gavage using a
stomach tube or a suitable intubation cannula.

e Dose Levels: At least three dose levels are used, with the aim of identifying a dose that
causes mortality and a dose that causes no mortality.

o Observation Period: Animals are observed for mortality, clinical signs of toxicity, and changes
in body weight for at least 14 days.

e Necropsy: All animals (those that die during the study and survivors at the end of the
observation period) are subjected to a gross necropsy.

Acute Dermal Toxicity (based on OECD Test Guideline
402)

e Animal Selection: Healthy, young adult animals (rats, rabbits, or guinea pigs) with healthy,
intact skin are used.

o Preparation of Animal: Approximately 24 hours before the test, the fur is clipped from the
dorsal area of the trunk of the test animals.

o Application of Test Substance: The test substance is applied uniformly over an area which is
approximately 10% of the total body surface area. The treated area is then covered with a
porous gauze dressing and non-irritating tape.
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o Exposure Duration: The exposure period is 24 hours.

o Observation Period: Similar to the oral toxicity test, animals are observed for 14 days for
signs of toxicity and mortality.

e Necropsy: A gross necropsy is performed on all animals.

Acute Inhalation Toxicity (based on OECD Test
Guideline 403)

e Animal Selection: Young adult rats are the preferred species.

» Exposure Apparatus: Animals are exposed in a dynamic inhalation chamber that ensures a
stable and uniform concentration of the test substance in the air.

e Exposure Conditions: The animals are typically exposed for a period of 4 hours.

o Concentration Levels: A range of concentrations is tested to determine the LC50 value.
o Observation Period: Following exposure, animals are observed for at least 14 days.

o Necropsy: All animals undergo a gross necropsy at the end of the study.

Visualizations
Experimental Workflow for Acute Toxicity Testing
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Caption: Workflow for determining acute toxicity (LD50/LC50).
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Caption: Mechanism of cholinesterase inhibition by organophosphates.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
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